[(2-ETHOXYPHENYL)METHYL]({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE
Description
[(2-ETHOXYPHENYL)METHYL]({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE is a complex organic compound with potential applications in various scientific fields. This compound features a benzyl group substituted with an ethoxy group, a propyl chain linked to a tetrazole ring, and a sulfanyl group, making it a unique structure for diverse chemical reactions and applications.
Properties
Molecular Formula |
C14H21N5OS |
|---|---|
Molecular Weight |
307.42 g/mol |
IUPAC Name |
N-[(2-ethoxyphenyl)methyl]-3-(1-methyltetrazol-5-yl)sulfanylpropan-1-amine |
InChI |
InChI=1S/C14H21N5OS/c1-3-20-13-8-5-4-7-12(13)11-15-9-6-10-21-14-16-17-18-19(14)2/h4-5,7-8,15H,3,6,9-11H2,1-2H3 |
InChI Key |
ZOIDDKJQPCHEKQ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1CNCCCSC2=NN=NN2C |
Canonical SMILES |
CCOC1=CC=CC=C1CNCCCSC2=NN=NN2C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-ETHOXYPHENYL)METHYL]({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE typically involves multiple steps:
Formation of the Benzyl Intermediate: The initial step involves the reaction of 2-ethoxybenzyl chloride with a suitable amine to form the benzyl intermediate.
Introduction of the Propyl Chain: The benzyl intermediate is then reacted with 3-bromopropylamine under basic conditions to introduce the propyl chain.
Tetrazole Ring Formation: The final step involves the reaction of the intermediate with 1-methyl-1H-tetrazole-5-thiol to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
[(2-ETHOXYPHENYL)METHYL]({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated benzyl derivatives.
Scientific Research Applications
[(2-ETHOXYPHENYL)METHYL]({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(2-ETHOXYPHENYL)METHYL]({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to interact with enzymes and receptors in a similar manner. The sulfanyl group can form disulfide bonds, influencing protein structure and function.
Comparison with Similar Compounds
Similar Compounds
- N-(2-ethoxybenzyl)-N-(1-propyl-1H-tetraazol-5-yl)amine
- N-(2-ethoxy-3-methoxybenzyl)-N-{2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine
Uniqueness
[(2-ETHOXYPHENYL)METHYL]({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. The presence of the tetrazole ring and sulfanyl group provides distinct reactivity and potential biological activity compared to similar compounds.
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